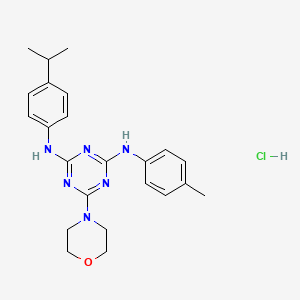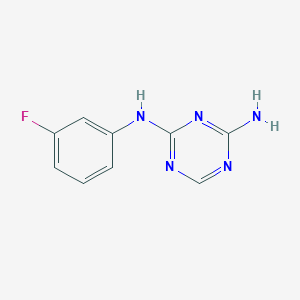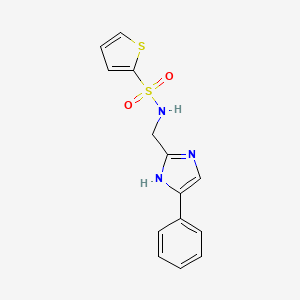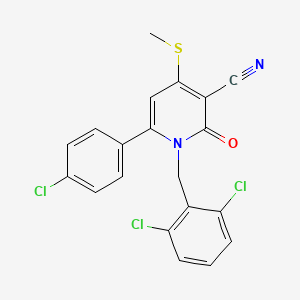
N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of nitrogen atoms in the ring would create regions of high electron density, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like amines could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces, which are influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This makes the triazine nucleus a core moiety of interest for the development of future drugs, suggesting that derivatives like N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride could have similar applications in medicinal chemistry (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives play an important role in biochemistry due to their diverse pharmacological profiles. The morpholine ring structure is present in various organic compounds developed for different pharmacological activities. This reinforces the potential utility of compounds like N2-(4-isopropylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride in the development of new pharmacologically active molecules (M. Asif, M. Imran, 2019).
Environmental Applications
The environmental behavior of triazine herbicides, such as their sorption to soil organic matter and interactions with environmental micropollutants, underscores the environmental significance of triazine derivatives. This suggests potential research avenues for related compounds in understanding environmental fate and pollution control mechanisms (S. Stangroom, J. Lester, C. Collins, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-16(2)18-6-10-20(11-7-18)25-22-26-21(24-19-8-4-17(3)5-9-19)27-23(28-22)29-12-14-30-15-13-29;/h4-11,16H,12-15H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVIKGBUFXTISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)
![6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)
![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)
![7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2549814.png)
![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)
![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2549827.png)